molecular formula C8H7N3S B13979757 1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole CAS No. 53835-28-2

1h,3h-[1,2,4]Thiadiazolo[4,3-a]benzimidazole

Katalognummer: B13979757
CAS-Nummer: 53835-28-2
Molekulargewicht: 177.23 g/mol
InChI-Schlüssel: HCHMTEKUBQPYNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole is a heterocyclic compound that features a fusion of benzimidazole and thiadiazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane or 1,3-dichloropropane in the presence of a base such as triethylamine. The reaction is usually carried out in refluxing ethanol, leading to the formation of the desired heterocyclic structure .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Wirkmechanismus

The mechanism of action of 1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets:

    Molecular Targets: DNA, enzymes involved in cell proliferation, and microbial cell walls.

    Pathways Involved: The compound can intercalate into DNA, disrupting its replication and transcription processes.

Vergleich Mit ähnlichen Verbindungen

1H,3H-[1,2,4]Thiadiazolo[4,3-a]benzimidazole can be compared with other similar heterocyclic compounds:

Uniqueness: this compound is unique due to its dual-ring structure, combining the properties of both benzimidazole and thiadiazole, which enhances its versatility in various applications.

List of Similar Compounds

Eigenschaften

CAS-Nummer

53835-28-2

Molekularformel

C8H7N3S

Molekulargewicht

177.23 g/mol

IUPAC-Name

1,3-dihydro-[1,2,4]thiadiazolo[4,3-a]benzimidazole

InChI

InChI=1S/C8H7N3S/c1-2-4-7-6(3-1)9-8-10-12-5-11(7)8/h1-4H,5H2,(H,9,10)

InChI-Schlüssel

HCHMTEKUBQPYNJ-UHFFFAOYSA-N

Kanonische SMILES

C1N2C3=CC=CC=C3N=C2NS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.